molecular formula C5H5NO3S B13704514 2-Hydroxy-2-(4-thiazolyl)acetic Acid

2-Hydroxy-2-(4-thiazolyl)acetic Acid

Cat. No.: B13704514
M. Wt: 159.17 g/mol
InChI Key: IXVSNCMEKYIKBN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-thiazolyl)acetic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-thiazolyl)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 4-thiazolylacetic acid with hydroxylating agents under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-thiazolyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-Hydroxy-2-(4-thiazolyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-thiazolyl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(4-thiazolyl)acetic acid is unique due to its specific hydroxyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

2-hydroxy-2-(1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C5H5NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2,4,7H,(H,8,9)

InChI Key

IXVSNCMEKYIKBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(C(=O)O)O

Origin of Product

United States

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